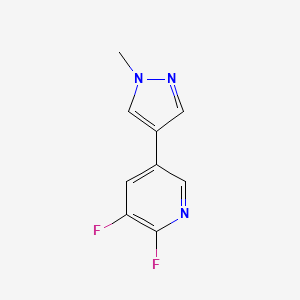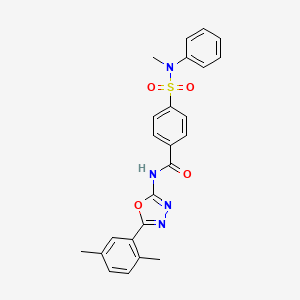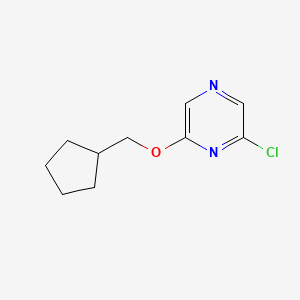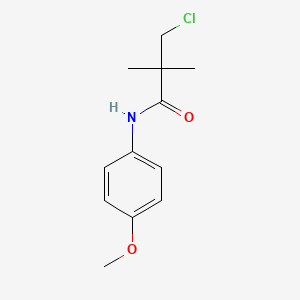
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone” is unique and complex, which contributes to its potential biological activities and applications in drug development.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone” and similar compounds typically involve cyclocondensation reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study conducted by Govindhan et al. (2017) focused on synthesizing and characterizing a compound similar in structure to the requested chemical. The synthesized compound was analyzed using various techniques including IR, NMR, MS, and single-crystal XRD. This research provides insights into the methods used for synthesizing and characterizing complex compounds in this category (Govindhan et al., 2017).
Wound Healing Potential
- Vinaya et al. (2009) explored the wound-healing potential of derivatives similar to the compound . The study demonstrated significant wound healing in treated groups, indicating the potential therapeutic applications of such compounds in medical science (Vinaya et al., 2009).
Antileukemic Activity
- A study by Vinaya et al. (2012) synthesized and evaluated a series of novel derivatives for their antileukemic activity against human leukemic cell lines. This research underscores the potential of such compounds in the development of new treatments for leukemia (Vinaya et al., 2012).
Corrosion Inhibition
- Kaya et al. (2016) conducted a study on piperidine derivatives, which are structurally related to the compound , to explore their potential as corrosion inhibitors for iron. This research highlights the industrial applications of such compounds in protecting metal surfaces (Kaya et al., 2016).
Antibacterial Agents
- A study by Vinaya et al. (2008) synthesized and evaluated the efficacy of sulfonamide benzamides as antibacterial agents. The results indicated potent inhibitory activity against certain bacteria, pointing to the potential use of similar compounds in addressing bacterial infections (Vinaya et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-14-7-10-22(11-8-14)18(23)12-24-16-5-3-2-4-15(16)19/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVILRTBHBNKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-ethyl-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2381272.png)

![(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one](/img/structure/B2381275.png)






![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)
![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)
![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)